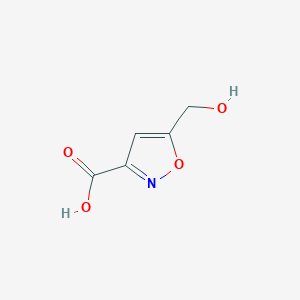

5-(Hydroxymethyl)isoxazole-3-carboxylic acid

描述

5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a hydroxymethyl group at the 5-position and a carboxylic acid group at the 3-position.

属性

IUPAC Name |

5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-2-3-1-4(5(8)9)6-10-3/h1,7H,2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEMFJMDJPVEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429015 | |

| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139297-56-6 | |

| Record name | 5-(Hydroxymethyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139297-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains a cornerstone for constructing the isoxazole scaffold. In the context of 5-(hydroxymethyl)isoxazole-3-carboxylic acid, this method enables simultaneous introduction of the hydroxymethyl and carboxylic acid precursors. For instance, nitrile oxides derived from hydroxamic acid chlorides (e.g., benzohydroxamyl chloride) react with propargyl alcohol derivatives to yield 5-hydroxymethyl-substituted isoxazoles . Subsequent hydrolysis of ester groups at position 3 affords the carboxylic acid functionality.

A representative synthesis involves reacting dimethyl malonate with sodium hydride and benzohydroxamyl chloride in tetrahydrofuran, followed by acid-mediated cyclization to form methyl 3-phenylisoxazol-5-one-4-carboxylate . Adapting this protocol, propargyl alcohol protected as a silyl ether could serve as the alkyne component, enabling post-cycloaddition deprotection to yield the hydroxymethyl group.

Nucleophilic Substitution at Position 5

Functionalization of preformed isoxazole rings via halogen displacement offers a direct route to introduce hydroxymethyl groups. As demonstrated in patent US3397209A , 3-bromo-5-isoxazole propionic acid undergoes nucleophilic substitution with benzyl alcohol or methoxide to install alkoxy groups, which are later deprotected to hydroxyls. Applying this strategy, 5-chloroisoxazole-3-carboxylic acid esters react with sodium hydroxide or potassium thiolates to yield 5-hydroxymethyl derivatives after acidic hydrolysis.

Critical to this method is the stability of the ester group during substitution. For example, ethyl 3-phenyl-5-methoxyisoxazole-4-carboxylate undergoes selective demethylation under acidic conditions, highlighting the need for orthogonal protecting groups . Using tert-butyldimethylsilyl (TBS) protection for the hydroxymethyl moiety ensures compatibility with subsequent ester hydrolysis steps.

Oxidation of 5-Methylisoxazole Precursors

Controlled oxidation of 5-methylisoxazole-3-carboxylic acid esters provides an alternative pathway. While direct oxidation of methyl groups to hydroxymethyl is challenging due to over-oxidation to carboxylic acids, stepwise bromination followed by hydrolysis proves effective. Patent US3397209A details the conversion of 3-bromo-5-isoxazole propionic acid to the carboxylic acid via chromium trioxide oxidation, suggesting analogous conditions could transform 5-(bromomethyl) intermediates to hydroxymethyl groups.

For instance, treating 5-methylisoxazole-3-carboxylate with N-bromosuccinimide (NBS) under radical conditions generates 5-(bromomethyl) derivatives, which undergo aqueous hydrolysis to yield the hydroxymethyl moiety. This method requires careful control of reaction time and temperature to prevent ester degradation .

Lithiation and Electrophilic Quenching

Directed lithiation enables precise functionalization of isoxazole rings. Studies on 3-methoxy-5-phenylisoxazole demonstrate that n-butyllithium selectively generates a 4-lithio intermediate, which reacts with electrophiles such as carbon dioxide to form carboxylated products . By modifying the directing groups, lithiation at position 5 becomes feasible. For example, 3-carboxy-protected isoxazoles (e.g., methyl esters) may direct lithiation to position 5, allowing quenching with formaldehyde or its equivalents to install hydroxymethyl groups.

Post-lithiation carboxylation at position 3 completes the synthesis. This approach demands rigorous optimization of lithiation conditions, as competing side reactions (e.g., ring-opening) can reduce yields .

Hydrolysis of Protected Hydroxymethyl Groups

Final deprotection steps are crucial for revealing the hydroxymethyl and carboxylic acid functionalities. Benzyl ethers, commonly used to protect alcohols, are cleaved using hydrobromic acid or catalytic hydrogenation . Simultaneous hydrolysis of methyl or ethyl esters to carboxylic acids is achieved via aqueous sodium hydroxide or lithium hydroxide. For example, 3-benzyloxy-5-isoxazole carboxylic acid undergoes HBr-mediated debenzylation to yield 3-hydroxy-5-isoxazole carboxylic acid, with concomitant ester hydrolysis if present .

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Cycloaddition | Nitrile oxides, propargyl alcohols | 60–75% | Simultaneous ring formation | Requires specialized starting materials |

| Nucleophilic Substitution | Halogenated isoxazoles, NaOH | 50–70% | Direct functionalization | Competing ester hydrolysis |

| Oxidation | NBS, CrO3 | 40–65% | Utilizes simple precursors | Over-oxidation risks |

| Lithiation | n-BuLi, CO2 | 55–70% | Regioselective | Sensitive to moisture/air |

化学反应分析

Types of Reactions: 5-(Hydroxymethyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to the weak N-O bond in the isoxazole ring, it tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydroxylamine, nitrile oxides, and alkynes. Conditions for these reactions are generally mild, often requiring room temperature or slight heating .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nucleophiles, especially carboxylic acids, can lead to the formation of various substituted isoxazoles .

科学研究应用

5-(Hydroxymethyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . In biology and medicine, it is involved in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells . Additionally, it is used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .

作用机制

The mechanism of action of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The isoxazole ring’s unique structure allows it to participate in diverse chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Structural and Functional Features:

- Isoxazole Core: The isoxazole ring (O and N atoms at positions 1 and 2) confers rigidity and metabolic stability compared to non-heterocyclic analogs .

- Carboxylic Acid : The 3-carboxylic acid group enables salt formation, amide coupling (e.g., in drug design), and hydrogen bonding .

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Electronic and Steric Effects of Substituents

- Electron-Withdrawing Groups (EWGs) : Nitro (e.g., 5-(4-nitrophenyl)isoxazole-3-carboxylic acid, ) and carboxy groups increase acidity and reactivity, favoring interactions with polar targets .

- Electron-Donating Groups (EDGs) : Methoxy (e.g., 11e–g, ) and hydroxymethyl groups enhance solubility but may reduce membrane permeability .

- Heteroaromatic Substituents : Thienyl () and pyrazolyl () groups mimic phenyl rings while introducing unique electronic profiles for target selectivity .

Physicochemical Properties

- Solubility : Hydroxymethyl and carboxy groups enhance aqueous solubility (e.g., 5-(2-hydroxyethyl) analog, ), whereas aryl substituents (e.g., 3,5-dimethylphenyl, ) reduce it .

- Melting Points : Carboxylic acids generally exhibit higher melting points (e.g., 186–192°C for compound 46, ) compared to esters or amides .

Key Research Findings and Implications

- Metabolic Stability : Alkene linkers (e.g., compound 9d, ) outperform ester-linked analogs in stability, suggesting hydroxymethyl derivatives may offer intermediate stability between esters and acids .

- Structural Diversity : Substitution at C5 allows tuning of pharmacokinetic properties. For example, 5-(3-hydroxy-4-methoxyphenyl) derivatives () balance polarity and target engagement .

- Safety Profile : Neurotoxicity observed in alkene-linked analogs () highlights the need for careful substituent selection in drug development .

生物活性

5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including biochemical pathways, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features an isoxazole ring, which is known for its role in various biological activities, particularly in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Target Proteins: The compound has been shown to interact with proteins involved in cell signaling and stress responses, such as G3BP2 (GAP SH3 domain-binding protein 2), which plays a role in mRNA stabilization and cellular stress granule formation.

- Biochemical Pathways: It affects pathways related to pluripotency and transcription regulation, impacting factors like Oct-4 and Nanog, which are crucial in stem cell biology.

Anticancer Properties

This compound exhibits cancer-selective cytotoxicity , making it a candidate for cancer therapy. Its mechanism involves the destabilization of mRNA transcripts that encode anti-apoptotic proteins such as MCL1, leading to increased apoptosis in cancer cells .

Antioxidant Activity

Research indicates that derivatives of isoxazole compounds can exhibit antioxidant activity. This property is essential for reducing oxidative stress within cells, potentially offering protective effects against various diseases .

Case Studies

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-substituted isoxazole-3-carboxylic acid derivatives, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives under controlled pH. For example, chalcones react with diethyl oxalate to form 2,4-diketoesters, which are condensed with hydroxylamine hydrochloride in an acetic acid/sodium acetate buffer (pH 4) to yield 5-substituted isoxazole-3-carboxylic acid esters. The buffer ensures hydroxylamine exists as H₂NOH, enhancing nucleophilic attack at the most electrophilic carbon (C2), favoring regioselectivity for the 5-position .

Q. How should researchers handle and store 5-(Hydroxymethyl)isoxazole-3-carboxylic acid to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents or high temperatures. For handling, use PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation of dust or vapors. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

Q. What analytical techniques are recommended for characterizing isoxazole-3-carboxylic acid derivatives?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm regiochemistry and substitution patterns.

- HRMS (High-Resolution Mass Spectrometry) for exact mass verification (e.g., exact mass 234.02767 for 5-(4-nitrophenyl)isoxazole-3-carboxylic acid) .

- HPLC-PDA for purity assessment, especially for intermediates prone to hydrolysis.

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking studies (e.g., using AutoDock Vina) to predict binding affinities to target proteins like HIV-1 integrase. Focus on substituting the hydroxymethyl group with bioisosteres (e.g., aryl groups) to mimic β-diketo acid pharmacophores. MD simulations (e.g., GROMACS) can assess stability of ligand-protein complexes over time .

Q. What strategies resolve contradictions in reported anti-inflammatory activity data for isoxazole-3-carboxylic acid derivatives?

- Methodological Answer : Cross-validate results using:

- Dose-response curves to identify non-linear effects.

- Metabolite profiling (LC-MS/MS) to rule out prodrug activation differences.

- In vivo models (e.g., carrageenan-induced paw edema) alongside in vitro COX-2 inhibition assays to confirm target specificity .

Q. How do structural modifications at the 5-position influence the physicochemical properties of these compounds?

- Methodological Answer : Introduce substituents with varying electronic effects (e.g., nitro, methoxy) and analyze:

- LogP (via shake-flask method) to assess hydrophobicity.

- pKa (potentiometric titration) to predict ionization states at physiological pH.

- Thermal stability (DSC/TGA) for polymorph screening, as seen in patented mesylate salts .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be addressed?

- Methodological Answer : Use solvent evaporation with mixed polar/non-polar solvents (e.g., ethanol/hexane) to induce slow nucleation. For hygroscopic compounds, employ oiling-out crystallization or salt formation (e.g., ethylamide mesylate) to improve lattice energy. SC-XRD with synchrotron radiation can resolve disordered hydroxymethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。